Azido-PEG36-NHS ester
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Overview
Description
Azido-PEG36-NHS ester is a compound used primarily in the field of click chemistry. It is a polyethylene glycol (PEG)-based linker that contains an azide group and an N-hydroxysuccinimide (NHS) ester group. This compound is particularly useful in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG36-NHS ester is synthesized through a series of chemical reactions involving the introduction of azide and NHS ester groups onto a PEG backbone. The synthesis typically involves the following steps:
Activation of PEG: The PEG backbone is first activated using a suitable activating agent.
Introduction of Azide Group: An azide group is introduced onto the activated PEG through a nucleophilic substitution reaction.
Introduction of NHS Ester Group: The NHS ester group is then introduced through an esterification reaction with N-hydroxysuccinimide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG36-NHS ester undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a triazole linkage
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the azide group reacting with a strained alkyne group without the need for a catalyst
Common Reagents and Conditions
CuAAC: Requires a copper catalyst, typically copper sulfate and a reducing agent such as sodium ascorbate.
SPAAC: Does not require a catalyst but uses strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN)
Major Products
The major products formed from these reactions are triazole-linked conjugates, which are stable and useful in various bioconjugation applications .
Scientific Research Applications
Azido-PEG36-NHS ester has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates
Biology: Employed in the labeling and tracking of biomolecules, such as proteins and nucleic acids
Medicine: Utilized in the development of drug delivery systems and targeted therapies, including PROTACs
Industry: Applied in the production of advanced materials and nanotechnology
Mechanism of Action
Azido-PEG36-NHS ester exerts its effects through the following mechanisms:
Comparison with Similar Compounds
Similar Compounds
Azido-PEG3-NHS ester: A shorter PEG linker with similar functional groups
Azido-PEG6-NHS ester: Another PEG linker with a different chain length
Uniqueness
Azido-PEG36-NHS ester is unique due to its longer PEG chain, which provides greater solubility and flexibility in aqueous media. This makes it particularly useful in applications requiring long-distance conjugation and enhanced solubility .
Properties
Molecular Formula |
C79H152N4O40 |
---|---|
Molecular Weight |
1798.1 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C79H152N4O40/c80-82-81-4-6-88-8-10-90-12-14-92-16-18-94-20-22-96-24-26-98-28-30-100-32-34-102-36-38-104-40-42-106-44-46-108-48-50-110-52-54-112-56-58-114-60-62-116-64-66-118-68-70-120-72-74-122-76-75-121-73-71-119-69-67-117-65-63-115-61-59-113-57-55-111-53-51-109-49-47-107-45-43-105-41-39-103-37-35-101-33-31-99-29-27-97-25-23-95-21-19-93-17-15-91-13-11-89-9-7-87-5-3-79(86)123-83-77(84)1-2-78(83)85/h1-76H2 |
InChI Key |
HPWINUMKZCFDLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
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